tert-butyl 5-fluoro-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group attached to the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Tert-butyl 5-fluoro-1H-indole-1-carboxylate, also known as 1-Boc-5-fluoro-1H-indole, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-Boc-5-fluoro-1H-indole, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1-Boc-5-fluoro-1H-indole may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1-Boc-5-fluoro-1H-indole may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-fluoroindole is reacted with tert-butyl chloroformate in the presence of triethylamine at room temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up the process to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 5-fluoro-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: tert-Butyl 5-fluoro-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of indole derivatives. It serves as a model compound to investigate the interactions of fluorinated indoles with biological targets.
Medicine: this compound has potential applications in medicinal chemistry. Fluorinated indoles are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar in structure but with a bromine atom instead of fluorine.
tert-Butyl 5-chloro-1H-indole-1-carboxylate: Contains a chlorine atom instead of fluorine.
tert-Butyl 5-methyl-1H-indole-1-carboxylate: Features a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in tert-butyl 5-fluoro-1H-indole-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs.
Properties
IUPAC Name |
tert-butyl 5-fluoroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZRVRIBJPHEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563252 | |
Record name | tert-Butyl 5-fluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-47-5 | |
Record name | 1,1-Dimethylethyl 5-fluoro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129822-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-fluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.